N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure
The compound can be described structurally as follows:
- Indole moiety : Contributes to various biological activities.
- Quinazoline derivative : Known for its pharmacological properties.
- Bromo and thioxo groups : Potentially enhance biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing indole and quinazoline structures often exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μM) | Target Bacteria |
---|---|---|
5b | 0.56–4.17 | Bacillus cereus |
5g | 0.56–4.17 | Staphylococcus aureus |
4h | 1.99 | Mycobacterium flavus |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The indole structure is frequently associated with anticancer effects. Studies have demonstrated that compounds with similar frameworks can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
In vitro tests have shown that derivatives of quinazoline can exhibit cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 31.9 μM against HepG2 liver cancer cells . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends due to its structural components.
3. Enzyme Inhibition
Compounds derived from quinazoline have been reported as effective inhibitors of various enzymes involved in disease pathways. For example, the inhibition of cyclooxygenase (COX) enzymes is critical in managing inflammation and pain. Preliminary studies suggest that the target compound may exhibit moderate inhibitory activity against COX-II with an IC50 range around 0.52–22.25 μM .
Study on Antimicrobial Efficacy
A recent study synthesized several indole-based compounds and evaluated their antimicrobial activity against a panel of bacteria. The results indicated that compounds similar to this compound were particularly effective against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Investigation into Anticancer Properties
Another study focused on the anticancer potential of quinazoline derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines . These findings suggest that further modifications on the indole and quinazoline frameworks could lead to more potent anticancer agents.
Properties
CAS No. |
422287-96-5 |
---|---|
Molecular Formula |
C22H21BrN4O2S |
Molecular Weight |
485.4 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
InChI Key |
YGDDPHIIONBHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.